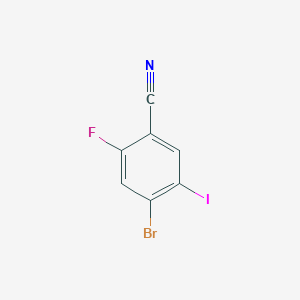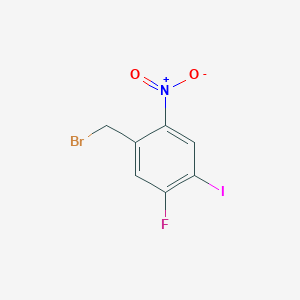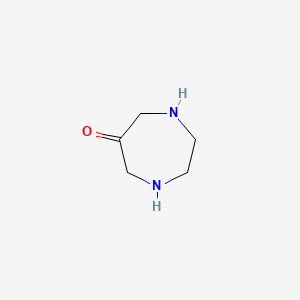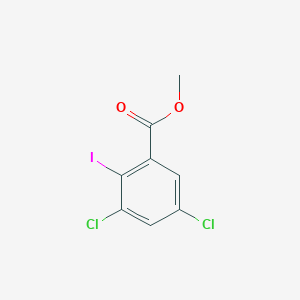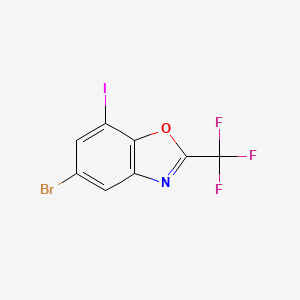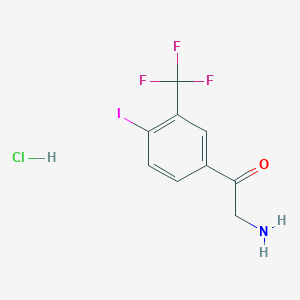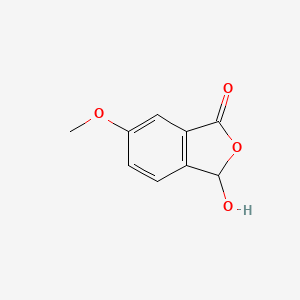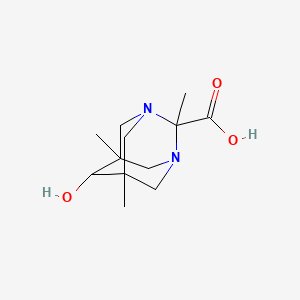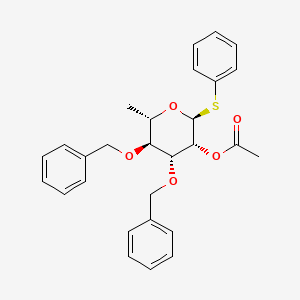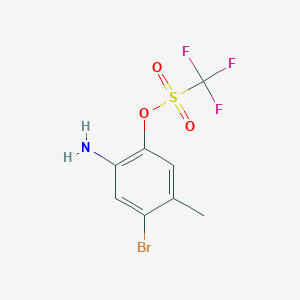
(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic compound with significant potential in various fields of scientific research. This compound features a tetrahydropyran ring, which is a common structural motif in many natural products and pharmaceuticals. The presence of benzyloxy and hydroxy groups, along with diacetate functionalities, makes it a versatile molecule for chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxy groups followed by selective functionalization. The reaction conditions often include the use of protecting groups such as acetates and benzyl ethers, which can be introduced using reagents like acetic anhydride and benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques such as chromatography are crucial for achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The benzyloxy group can be reduced to a hydroxy group using hydrogenation or other reducing agents.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, ethers, or thioethers.
Aplicaciones Científicas De Investigación
(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of fine chemicals and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with specific molecular targets. The benzyloxy and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The diacetate groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate: Unique due to its specific functional groups and stereochemistry.
(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl monoacetate: Similar structure but with one less acetate group.
This compound: Differing in the position or type of functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H22O7 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R,6R)-5-acetyloxy-3-hydroxy-2-methyl-6-phenylmethoxyoxan-4-yl] acetate |
InChI |
InChI=1S/C17H22O7/c1-10-14(20)15(23-11(2)18)16(24-12(3)19)17(22-10)21-9-13-7-5-4-6-8-13/h4-8,10,14-17,20H,9H2,1-3H3/t10-,14-,15+,16+,17+/m0/s1 |
Clave InChI |
WJDCOHXXZALCRH-MJQUHVBXSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
